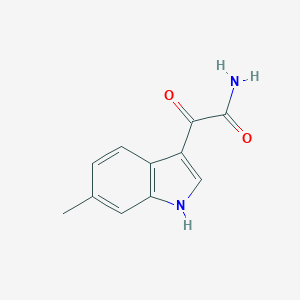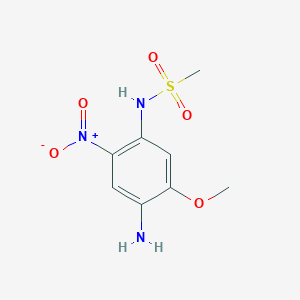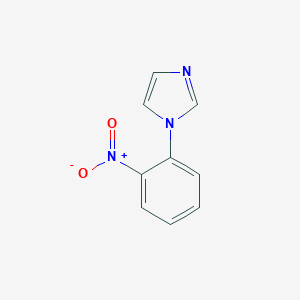![molecular formula C17H14F3N3O2 B493099 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate](/img/structure/B493099.png)
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate is a compound belonging to the class of imidazoles . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C and the use of bases such as potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached to the ring.
Trifluoromethyl-substituted imidazoles: These compounds have the trifluoromethyl group attached to different positions on the imidazole ring, leading to variations in their chemical and biological properties.
The unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31g/mol |
IUPAC Name |
[4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H14F3N3O2/c1-22(2)16(24)25-13-6-3-11(4-7-13)14-10-23-9-12(17(18,19)20)5-8-15(23)21-14/h3-10H,1-2H3 |
InChI Key |
PHLZGTFMDLJGLR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(Ethylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B493020.png)
![4-[2-(2-{2-Nitrophenyl}vinyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B493021.png)
![N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide](/img/structure/B493024.png)



![1-Methyl-2-phenylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493033.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493034.png)
![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)
![1-Allyl-2-(4-formylphenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493037.png)
![2-[4-(Acetylamino)phenyl]-3-methylimidazo[1,2-a]quinolin-3-ium](/img/structure/B493038.png)
![2-[4-(Acetylamino)phenyl]-6-iodo-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493039.png)
![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)
